

# Comparative pharmacokinetic profile of Ingavirin versus Ingavirin-d6

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Ingavirin-d6 |           |
| Cat. No.:            | B12423905    | Get Quote |

# **Ingavirin: A Pharmacokinetic Profile**

An Objective Guide for Researchers and Drug Development Professionals

#### Introduction

Ingavirin® (imidazolyl ethanamide pentandioic acid, PAIE) is an antiviral agent utilized in the treatment of influenza and other acute respiratory viral infections.[1] This guide provides a comprehensive overview of the pharmacokinetic profile of Ingavirin, presenting key data from studies in healthy volunteers. The information herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound. It is important to note that a comparative analysis with **Ingavirin-d6** could not be conducted due to the absence of publicly available data on the deuterated form.

## **Pharmacokinetic Parameters of Ingavirin**

The pharmacokinetic profile of Ingavirin has been characterized in healthy volunteers following oral administration. A study involving 12 healthy individuals who received a 180 mg dose of Ingavirin yielded the following key parameters, which are summarized in the table below.[2]



| Pharmacokinetic<br>Parameter                | Value (Mean ± SD) | Unit  |
|---------------------------------------------|-------------------|-------|
| Maximum Plasma Concentration (Cmax)         | 578.88 ± 145.21   | ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | ~2                | hours |

Data sourced from a study in healthy volunteers after a single 180 mg oral dose.[2]

## **Experimental Protocols**

The pharmacokinetic data presented above were obtained through a study with a detailed and rigorous experimental design.

### **Study Design**

The study was conducted with 12 healthy volunteers, comprising 5 men and 7 women.[2] Participants were administered a single oral dose of 180 mg of Ingavirin (two 90 mg capsules) on an empty stomach.[2] The study involved two dosing periods separated by a 7-day washout period to ensure the complete elimination of the drug from the participants' systems before the second dosing.[2]

### **Sample Collection and Analysis**

Blood and urine samples were collected from the volunteers to determine the concentration of Ingavirin. The concentration of pentanedioic acid imidazolyl ethanamide (PAIE) in these biological matrices was quantified using a validated high-performance liquid chromatographymass spectrometry (HPLC-MS) method.[2]

#### **Pharmacogenetic Analysis**

To assess the influence of genetic variations on drug metabolism, the study also included a pharmacogenetic analysis. Polymorphisms in the genes encoding for cytochrome P450 isoenzymes CYP1A1, CYP2C9, and CYP2D6 were analyzed using the polymerase chain reaction (PCR) method.[2] The results indicated that the pharmacokinetics of Ingavirin were not



dependent on the polymorphisms of these isoenzymes, suggesting a predictable metabolic pathway.[2]

### Elimination

The study found that a significant portion of the administered Ingavirin dose is excreted unchanged in the urine. Within 48 hours of administration, approximately half of the ingested dose was eliminated via the kidneys, highlighting the important role of renal excretion in the drug's clearance from the body.[2]

# **Experimental Workflow**

The following diagram illustrates the workflow of the pharmacokinetic study described.





Click to download full resolution via product page

Experimental workflow for the pharmacokinetic study of Ingavirin.

#### Conclusion

The available data indicates that Ingavirin is rapidly absorbed, reaching maximum plasma concentrations approximately 2 hours after oral administration.[2] Its pharmacokinetics appear to be predictable and are not significantly influenced by common polymorphisms in key drugmetabolizing enzymes.[2] A substantial portion of the drug is eliminated unchanged through the



kidneys.[2] This guide provides a foundational understanding of Ingavirin's pharmacokinetic profile for the scientific community. Further research, particularly direct comparative studies with modified forms such as **Ingavirin-d6**, would be beneficial for a more comprehensive understanding.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of Pentanedioic Acid Imidazolyl Ethanamide in Healthy Volunteers | Gordeev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- To cite this document: BenchChem. [Comparative pharmacokinetic profile of Ingavirin versus Ingavirin-d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12423905#comparative-pharmacokinetic-profile-of-ingavirin-versus-ingavirin-d6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com